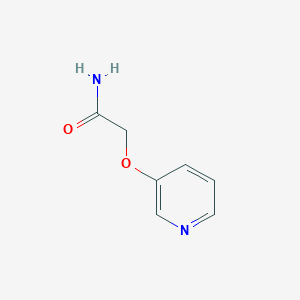

2-(Pyridin-3-yloxy)acetamide

CAS No.: 933979-12-5

Cat. No.: VC5251525

Molecular Formula: C7H8N2O2

Molecular Weight: 152.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933979-12-5 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.153 |

| IUPAC Name | 2-pyridin-3-yloxyacetamide |

| Standard InChI | InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) |

| Standard InChI Key | VIIGRJHHIKFIDH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)OCC(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Pyridin-3-yloxy)acetamide (IUPAC name: N-[4-(benzenesulfonyl)phenyl]-2-pyridin-3-yloxyacetamide) features a pyridin-3-yloxy group bonded to the methylene carbon of an acetamide scaffold . The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the benzenesulfonylphenyl substituent enhances steric bulk and potential hydrophobic interactions. Key structural attributes include:

The compound’s 3D conformation reveals a planar acetamide group orthogonal to the pyridine ring, optimizing interactions with enzymatic binding pockets .

Physicochemical Characteristics

Derivatives of 2-(pyridin-3-yloxy)acetamide exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) and logP values ranging from 2.1 to 3.5, indicating balanced hydrophobicity . These properties facilitate membrane permeability while maintaining aqueous compatibility, a critical factor for drug bioavailability.

Synthesis and Structural Modification

Synthetic Routes

The core structure is synthesized via nucleophilic substitution between 3-hydroxypyridine and chloroacetamide derivatives under basic conditions (e.g., NaH or K₂CO₃) . Subsequent functionalization introduces diversity:

-

Benzenesulfonyl incorporation: Achieved through sulfonation of the phenyl ring using benzenesulfonyl chloride .

-

Heterocyclic hybrids: Pyridine-ether linkages are formed via Mitsunobu reactions or Ullmann couplings to attach pharmacophoric groups .

A representative synthesis of anti-HIV derivatives involves:

Structure-Activity Relationship (SAR)

Systematic modifications to the acetamide and pyridine moieties reveal critical trends :

| Derivative | R Group | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Ia | 4-Fluorophenyl | 41.52 | >100 | >2.41 |

| Ih | 3,4-Dichlorophenyl | 12.67 | 89.3 | 7.05 |

| Ij | 4-Nitrobenzyl | 8.18 | 76.5 | 9.35 |

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance potency by stabilizing ligand-enzyme interactions.

-

Bulky substituents improve selectivity by reducing off-target binding.

Biological Activity and Mechanism of Action

Anti-HIV-1 Activity

In MT-4 cell cultures, derivatives of 2-(pyridin-3-yloxy)acetamide inhibit HIV-1 replication by targeting reverse transcriptase (RT). Compound Ij demonstrates the highest efficacy (EC₅₀ = 8.18 μM) with minimal cytotoxicity (CC₅₀ = 76.5 μM) . RT inhibition assays confirm direct engagement with the enzyme’s allosteric pocket, disrupting DNA polymerization .

Molecular Docking Insights

Docking studies (PDB: 1RT2) illustrate that Ij occupies the NNRTI-binding pocket via:

-

Hydrogen bonds: Between the acetamide carbonyl and Lys101/Lys103 residues.

-

π-π stacking: Pyridine ring interaction with Tyr181 and Tyr188 .

Comparative analysis with the lead compound GW678248 reveals overlapping binding modes but divergent interactions with Pro236, explaining differences in resistance profiles .

Industrial and Research Applications

Drug Development

The scaffold’s versatility positions it as a candidate for:

-

Second-generation NNRTIs: Addressing resistance mutations (e.g., K103N, Y181C) .

-

Combination therapies: Synergistic use with nucleoside analogs (e.g., tenofovir).

Chemical Probes

Fluorinated derivatives serve as PET tracers for imaging RT activity in viral reservoirs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume